JWH 073 N-butanoic acid metabolite-d5 JWH 073 N-butanoic acid metabolite-d5 JWH-073 (Indole-d5) Butanoic Acid is labelled JWH-073 Butanoic Acid, a urinary metabolite of JWH-073 which acts as a partial agonist at both the CB1 and CB2 cannabinoid receptors.
JWH 073 N-butanoic acid metabolite 6-d5 contains five deuterium atoms at the 2, 4 ,5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 073 N-butanoic acid metabolite by GC- or LC-mass spectrometry (MS). JWH 073 N-butanoic acid metabolite, characterized by carboxylation of the N-alkyl chain, is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018.
Brand Name: Vulcanchem
CAS No.: 1320363-50-5
VCID: VC0163889
InChI: InChI=1S/C23H19NO3/c25-22(26)13-6-14-24-15-20(18-10-3-4-12-21(18)24)23(27)19-11-5-8-16-7-1-2-9-17(16)19/h1-5,7-12,15H,6,13-14H2,(H,25,26)/i3D,4D,10D,12D,15D
SMILES: C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O
Molecular Formula: C23H19NO3
Molecular Weight: 362.4 g/mol

JWH 073 N-butanoic acid metabolite-d5

CAS No.: 1320363-50-5

Cat. No.: VC0163889

Molecular Formula: C23H19NO3

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

JWH 073 N-butanoic acid metabolite-d5 - 1320363-50-5

Specification

Description JWH-073 (Indole-d5) Butanoic Acid is labelled JWH-073 Butanoic Acid, a urinary metabolite of JWH-073 which acts as a partial agonist at both the CB1 and CB2 cannabinoid receptors.
JWH 073 N-butanoic acid metabolite 6-d5 contains five deuterium atoms at the 2, 4 ,5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 073 N-butanoic acid metabolite by GC- or LC-mass spectrometry (MS). JWH 073 N-butanoic acid metabolite, characterized by carboxylation of the N-alkyl chain, is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018.
CAS No. 1320363-50-5
Molecular Formula C23H19NO3
Molecular Weight 362.4 g/mol
IUPAC Name 4-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid
Standard InChI InChI=1S/C23H19NO3/c25-22(26)13-6-14-24-15-20(18-10-3-4-12-21(18)24)23(27)19-11-5-8-16-7-1-2-9-17(16)19/h1-5,7-12,15H,6,13-14H2,(H,25,26)/i3D,4D,10D,12D,15D
Standard InChI Key YQRYKVLRMJAKGU-SSSCKAOJSA-N
Isomeric SMILES [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(=O)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H]
SMILES C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O

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